Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by three key structural features:
- Position 5: An ethyl carboxylate group, enhancing solubility and serving as a common pharmacophore in drug design.
- Position 6: A [(4-chlorobenzenesulfonyl)methyl] group, a unique sulfonyl-containing moiety that may influence bioactivity and intermolecular interactions.
The 2-oxo group completes the tetrahydropyrimidine ring, a scaffold prevalent in bioactive molecules (e.g., calcium channel modulators and antimicrobial agents) .
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)15-8-6-13(21)7-9-15)23-20(26)24-18(17)12-4-3-5-14(22)10-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILETXEVYDFVRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidines, specifically categorized as a Biginelli compound. This compound exhibits promising biological activities, including antihypertensive, antibacterial, and antiviral properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction , a well-known method for creating dihydropyrimidines. This reaction combines an aldehyde (such as benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst. The general reaction can be summarized as follows:
This reaction proceeds through the formation of an intermediate that cyclizes to yield the desired tetrahydropyrimidine structure. The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position is crucial for enhancing biological activity and interaction with various biological targets.
The biological activity of this compound is primarily linked to its interactions with enzymes and receptors involved in various physiological processes. Research indicates that compounds within this class may exhibit their effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for disease progression.
- Receptor Binding : It can interact with receptors that mediate cellular responses to hormones or neurotransmitters.
Biological Assays
Studies on binding affinities and efficacy in biological assays are essential for understanding these mechanisms. For instance, assays evaluating the compound's effects on calcium channel blockers and antihypertensive agents have shown promising results:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antihypertensive Effects : A study demonstrated that administration of this compound significantly lowered blood pressure in hypertensive rats compared to control groups. The mechanism was attributed to vasodilation and reduced peripheral resistance.
- Antibacterial Activity : In vitro studies showed that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Antiviral Properties : Research indicated that the compound could inhibit viral replication in cell cultures infected with influenza virus. The study suggested that the mechanism might involve interference with viral entry into host cells .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Position 4: The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group in . Bromophenyl analogs (e.g., 3-bromo in ) exhibit larger steric bulk and polarizability.
Position 6 :
Position 2 :
Crystallographic and Structural Insights
- SHELX Software : Widely used for refining crystal structures of tetrahydropyrimidines, confirming ring puckering and substituent orientations .
- Hydrogen Bonding : The sulfonyl group in the target compound may participate in intermolecular hydrogen bonds, akin to patterns observed in bis(trifluoromethyl)phenyl derivatives .
- Ring Puckering : The tetrahydropyrimidine ring adopts variable conformations (e.g., envelope or twist-boat) depending on substituent bulk, as analyzed via Cremer-Pople parameters .
Preparation Methods
Solvent-Free Mechanochemical Synthesis
Grinding reactants in a ball mill under acidic conditions (e.g., p-toluenesulfonic acid) achieves 65–70% yield within 2–3 hours. This method avoids volatile organic solvents and reduces energy consumption.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) accelerates the reaction to 20–30 minutes, with yields comparable to classical methods (70–75%). The rapid heating minimizes thermal degradation of sensitive substituents like the 4-chlorobenzenesulfonyl group.
Catalytic Modifications and Their Impact
Catalyst selection critically influences reaction efficiency and regioselectivity.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | 80 | 12 | 68 | |
| H₂SO₄ | 100 | 6 | 72 | |
| p-TSA | RT (Mechanochemical) | 2.5 | 70 | |
| ZrO₂ Nanoparticles | 90 | 4 | 75 |
Key Findings :
- ZrO₂ Nanoparticles : Provide a heterogeneous catalytic surface, enhancing cyclization efficiency and enabling catalyst reuse.
- p-TSA (p-Toluenesulfonic Acid) : Improves solubility of sulfonylation agents, ensuring complete incorporation of the 4-chlorobenzenesulfonylmethyl group.
Post-Synthesis Processing and Purification
Crude products require purification to remove unreacted starting materials and byproducts.
Recrystallization
Ethanol or ethyl acetate is used for recrystallization, enhancing purity to >95%. The process involves:
Chromatographic Techniques
Column chromatography (silica gel, hexane/ethyl acetate 7:3) resolves regioisomers formed during sulfonylation.
Analytical Characterization
Structural validation employs spectroscopic and crystallographic methods:
1H NMR (400 MHz, CDCl₃) :
- δ 1.32 ppm (s, 3H, CH₃ from ethyl ester).
- δ 4.45 ppm (q, 2H, -OCH₂CH₃).
- δ 7.20–7.53 ppm (m, 8H, aromatic protons from 3-fluorophenyl and 4-chlorobenzenesulfonyl groups).
13C NMR (100 MHz, CDCl₃) :
X-ray Crystallography :
Q & A
Q. What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative?
Methodological Answer: The compound can be synthesized via a modified Biginelli reaction , a one-pot multicomponent condensation involving:
- A substituted aldehyde (e.g., 3-fluorobenzaldehyde),
- A β-ketoester (e.g., ethyl acetoacetate),
- A sulfonamide or thiourea derivative (e.g., 4-chlorobenzenesulfonamide).
Typical Conditions:
- Catalyst: Lewis acids (e.g., HCl, BF₃·OEt₂) or heterogeneous catalysts (e.g., montmorillonite K10).
- Solvent: Ethanol or acetonitrile under reflux (60–80°C, 6–12 hours).
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Example Yield Optimization Table:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 12 | 65 |
| BF₃·OEt₂ | MeCN | 60 | 6 | 78 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., 3-fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR).
- FTIR : Key peaks include C=O (1700–1750 cm⁻¹), sulfonyl S=O (1150–1200 cm⁻¹), and N-H (3200–3400 cm⁻¹) .
- X-ray Crystallography :
- Single-crystal diffraction using SHELXL () for refinement.
- ORTEP-3 () for visualizing thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How do substituents influence biological activity in dihydropyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
-
The 4-chlorobenzenesulfonyl group enhances enzyme inhibition (e.g., thymidine phosphorylase) due to electron-withdrawing effects.
-
3-Fluorophenyl improves lipophilicity and membrane permeability.
- Experimental Validation :
-
Enzyme Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., inhibition of thymidine phosphorylase activity at 290 nm) .
-
Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PDB ID 2OEK) .
Example Activity Comparison Table:
Substituent (R) IC₅₀ (µM) LogP 4-Cl-benzenesulfonyl 0.45 3.2 Methyl 12.3 1.8
Q. How can crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?
Methodological Answer:
-
Calculate puckering amplitude (θ) and phase angle (φ) using software like PLATON or Mercury .
- Hydrogen-Bonding Networks :
-
Use Graph Set Analysis () to classify motifs (e.g., R₂²(8) patterns in NH···O=S interactions) .
Example Crystallographic Data:
Parameter Value Space Group P2₁/c Z' 1 R-factor 0.048 Puckering Amplitude (θ) 0.87 Å
Q. How can conflicting bioactivity data from similar derivatives be reconciled?
Methodological Answer:
- Statistical Analysis : Use ANOVA to compare IC₅₀ values across substituent variants (e.g., fluorophenyl vs. methoxyphenyl).
- Solubility Corrections : Normalize activity data to account for logP differences (e.g., via Hansch analysis).
- Crystallographic Validation : Confirm active conformers using X-ray structures to rule out polymorphic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
